N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide
説明
特性
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,12-13,16H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLMRSDGFVHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3C=CC(=CC3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C18H17Cl2N3O
- CAS Number : 338410-85-8
- Molar Mass : 362.25 g/mol
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets. The benzimidazole moiety can inhibit microtubule formation, which is crucial for cell division in eukaryotic cells. This mechanism is particularly relevant in the development of anticancer agents, as it disrupts the mitotic spindle formation during cell division.
Anticancer Activity
Research has indicated that compounds containing the benzimidazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide has been noted for its effectiveness against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | |
| HeLa (Cervical Cancer) | 7.8 | |
| A549 (Lung Cancer) | 6.5 |
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated broad-spectrum antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogen atoms at positions 4 and 6 on the cyclohexadiene ring has been correlated with increased potency against cancer cell lines.
Case Studies
Several studies have focused on the pharmacological effects of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide:
-
Study on Anticancer Effects :
- A study conducted by Vasantha et al. (2021) demonstrated that this compound inhibited cell proliferation in MCF-7 and HeLa cells through apoptosis induction mechanisms.
- The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
-
Antimicrobial Efficacy Study :
- Research published in a pharmacological journal highlighted the compound's effectiveness against multidrug-resistant strains of bacteria.
- The study employed disc diffusion methods to assess antimicrobial activity and concluded that the compound exhibited significant potential as a new antibacterial agent.
類似化合物との比較
Structural Analogues in Agricultural Research
Key Compounds:
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl) methanamine
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl) methanamine
These compounds, evaluated for their effects on wheat germination, share the benzimidazole core with the target compound but differ in substituents. The 4-chlorophenyl and 4-nitrophenyl groups in these analogs contrast with the dichlorocyclohexadiene-carboxamide group in the target compound.
Key Findings :
- Nitro-substituted derivatives exhibit higher inhibitory activity compared to chloro-substituted analogs, likely due to increased electron-withdrawing effects enhancing interaction with biological targets .
- The target compound’s dichlorocyclohexadiene group may confer distinct steric or electronic properties, but its agricultural effects remain unstudied in the available evidence.
Pharmacological Analogues: Benzimidazole Carboxamides
Key Compound: Ispinesib Mesylate
Ispinesib (CAS 514820-03-2) is a structurally related benzamide derivative with a kinesin inhibitor mechanism, used in antiepileptic research. While it shares the carboxamide linkage and a substituted cyclohexane-like moiety, its quinazolinone core and additional aminopropyl groups differentiate it from the target compound .
Table 2: Structural and Functional Comparison
| Feature | Target Compound | Ispinesib Mesylate |
|---|---|---|
| Core Structure | Benzimidazole + dichlorocyclohexadiene | Quinazolinone + benzyl-substituted ring |
| Key Functional Groups | Dichloro, carboxamide | Methanesulfonate, aminopropyl |
| Biological Target | Unknown | Kinesin Eg5 (antimitotic) |
| Application | Not specified | Antiepileptic/anticancer (Phase II trials) |
Key Insights :
Critical Analysis of Evidence Limitations
- Agricultural Data Gaps : The target compound lacks direct germination or growth inhibition studies, unlike its chlorophenyl/nitrophenyl analogs .
- Synthetic Challenges : The dichlorocyclohexadiene moiety may introduce steric hindrance, complicating synthesis compared to simpler aryl-substituted analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions . The 2-methylpropyl side chain can be introduced through nucleophilic substitution or coupling reactions. The dichlorocyclohexadiene carboxamide moiety is synthesized via Diels-Alder reactions or halogenation of cyclohexene precursors, followed by amidation. Purification often employs column chromatography or recrystallization, with characterization via / NMR, IR, and high-resolution mass spectrometry (HRMS) .
Advanced: How can experimental design (DOE) optimize reaction conditions for synthesizing this compound?
Answer:
Statistical DOE methods, such as factorial designs or response surface methodology, reduce the number of trials by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could identify optimal conditions for the benzimidazole cyclization step, minimizing side-product formation. Computational feedback loops, integrating quantum chemical calculations (e.g., DFT for transition state analysis), refine experimental parameters iteratively . This approach accelerates optimization while ensuring reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650–1750 cm, N-H bend in benzimidazole).
- NMR (, , ) resolves substituent positions and stereochemistry.
- ESI-MS validates molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) provides absolute configuration .
Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Answer:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes or receptors, identifying key interactions (e.g., hydrogen bonds with benzimidazole nitrogen). Molecular dynamics (MD) simulations assess stability in biological environments .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric or colorimetric assays for kinases or proteases.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Independent validation under standardized protocols.
- Purity assessment : HPLC (>98% purity) and LC-MS to exclude degradants .
- Mechanistic studies : Knockout models or isotopic labeling to confirm target engagement .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions, followed by HPLC monitoring of degradation products .
Advanced: What strategies enhance solubility and bioavailability without structural modification?
Answer:
- Co-solvent systems : Use PEG or cyclodextrins to improve aqueous solubility.
- Nanoformulation : Liposomes or polymeric nanoparticles enhance permeability .
- Solid dispersion : Spray-drying with hydrophilic polymers (e.g., PVP) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core modifications : Vary substituents on the benzimidazole (e.g., electron-withdrawing groups) or cyclohexadiene (e.g., halogen replacement).
- Pharmacophore mapping : Identify critical moieties (e.g., dichloro groups for hydrophobic interactions) via 3D-QSAR (CoMFA/CoMSIA) .
- In silico libraries : Generate virtual analogs using software like Schrödinger’s CombiGlide.
Basic: What analytical methods ensure batch-to-batch consistency in academic synthesis?
Answer:
- HPLC-DAD/UV : Quantify purity and detect impurities.
- Elemental analysis (EA) confirms stoichiometry.
- Chiral chromatography (if applicable) ensures enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
